REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1F.O.[NH2:16][NH2:17]>C(O)C>[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[NH:16][NH2:17] |f:1.2|
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=C(C1F)Cl)C(F)(F)F)F
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
O.NN
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Type
|
CUSTOM
|
Details
|
the residue is stirred into 1 l of cold water
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
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3 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent is distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered under suction
|
Type
|
CUSTOM
|
Details
|
the solid product is dried in a through-circulation oven
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1F)C(F)(F)F)Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 445 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |